molecular formula C10H9ClO B12670977 Benzofuran, 7-chloro-2,3-dimethyl- CAS No. 3782-18-1

Benzofuran, 7-chloro-2,3-dimethyl-

Cat. No.: B12670977
CAS No.: 3782-18-1
M. Wt: 180.63 g/mol
InChI Key: PSPYLGDTNCLNDU-UHFFFAOYSA-N
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Description

Overview of Benzofuran (B130515) Scaffolds in Heterocyclic Chemistry

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a fundamental motif in a multitude of natural products and synthetic compounds. numberanalytics.comnih.gov This structural feature imparts unique chemical properties that have been the subject of extensive study for over a century. numberanalytics.com

Historical Context and Significance of Benzofuran Derivatives

The first synthesis of the benzofuran ring was reported in the early 20th century, marking a significant milestone in heterocyclic chemistry. numberanalytics.comacs.org Since then, benzofuran derivatives have been identified in a wide array of natural products, including alkaloids and terpenoids, many of which exhibit notable biological activities. numberanalytics.combohrium.com The versatility of the benzofuran scaffold has made it a valuable building block in the synthesis of complex molecules with potential applications in both medicinal chemistry and materials science. numberanalytics.combohrium.comnih.gov In fact, many marketed drugs contain this heterocyclic moiety, highlighting its importance in pharmaceutical development. bohrium.comsunderland.ac.uk

Structural Characteristics and Aromaticity of the Benzofuran System

Benzofuran (C₈H₆O) is a planar, unsaturated heterocyclic compound. numberanalytics.comontosight.ai The fusion of the benzene and furan rings results in a system with 10 π-electrons, conforming to Hückel's rule for aromaticity (4n+2, where n=2). However, the aromatic stabilization energy of benzofuran is less than that of its isoelectronic analog, indole. libretexts.org This is attributed to the higher electronegativity of the oxygen atom compared to nitrogen, which results in a less effective delocalization of the lone pair of electrons into the π-system. The aromatic nature of the benzofuran system contributes to its relative stability and its tendency to undergo substitution reactions rather than addition reactions. libretexts.org The planarity of the ring system is a key characteristic, influencing its interaction with biological macromolecules.

Importance of Specific Substituents in Benzofuran Derivatives

The introduction of substituents onto the benzofuran core can dramatically alter its physicochemical properties and reactivity. The specific placement and nature of these substituents are critical in tailoring the molecule for specific applications.

Role of Halogenation in Benzofuran Chemistry

The addition of halogen atoms, such as chlorine or bromine, to the benzofuran ring is a common strategy in medicinal chemistry. nih.gov Halogenation can significantly impact the electronic properties of the ring system, often leading to an increase in biological activity. nih.gov This is partly due to the ability of halogens to form halogen bonds, which are non-covalent interactions that can enhance binding affinity to biological targets. nih.gov The position of the halogen is a critical determinant of its effect on the molecule's properties. nih.gov For instance, the bromination of benzofuran can yield different isomers depending on the reaction conditions, with 2,3-dibromobenzofuran (B3192647) being a common product. chempedia.info The chlorination of 2,3-dimethylbenzofuran (B1586527) has been shown to proceed via the formation of an adduct, which then decomposes to yield halogenated products. rsc.org

Influence of Alkyl Substitution on Benzofuran Systems

Alkyl groups, such as methyl groups, are electron-donating substituents that can influence the reactivity and lipophilicity of the benzofuran system. The presence of alkyl groups can affect the regioselectivity of further chemical transformations. For example, in the synthesis of highly substituted benzofurans, phenols bearing electron-donating alkyl groups have demonstrated higher reactivity compared to those with electron-withdrawing groups. rsc.org The introduction of alkyl groups at the 2 and 3 positions of the furan ring, as seen in 7-Chloro-2,3-dimethylbenzofuran, can also influence the stability of the molecule and its derivatives. The synthesis of various 2,3-dimethylbenzofuran derivatives has been a subject of interest, with methods developed for their preparation from readily available starting materials. google.com

Academic Research Trajectories for Substituted Benzofuran Derivatives

Current research on substituted benzofuran derivatives is largely driven by the quest for new therapeutic agents and functional materials. nih.govontosight.ai The diverse pharmacological activities reported for this class of compounds, including antimicrobial, anticancer, and anti-inflammatory properties, continue to fuel synthetic efforts. bohrium.comrsc.org Researchers are exploring novel and more efficient synthetic methodologies to access a wider range of substituted benzofurans. nih.govresearchgate.net This includes the development of catalytic systems for C-H functionalization and cross-coupling reactions, allowing for the late-stage modification of the benzofuran scaffold. researchgate.netnih.gov The synthesis of specific isomers, such as 7-Chloro-2,3-dimethylbenzofuran, is often part of a broader investigation into structure-activity relationships, aiming to identify the optimal substitution patterns for a desired biological or material property.

Focus on Synthetic Methodologies for Architecturally Complex Benzofurans

The construction of polysubstituted benzofurans, such as 7-chloro-2,3-dimethylbenzofuran, demands sophisticated and regioselective synthetic strategies. While numerous methods exist for the synthesis of the parent benzofuran, the creation of specific substitution patterns on the benzene and furan rings often requires multi-step sequences and carefully chosen catalysts. mdpi.com The development of novel synthetic routes to access architecturally complex benzofurans is a continuous area of research. These methodologies often involve transition-metal-catalyzed cross-coupling reactions, intramolecular cyclizations of appropriately functionalized precursors, and cascade reactions that build the heterocyclic core in a single step. mdpi.comnsf.gov The synthesis of 7-chloro-2,3-dimethylbenzofuran would likely necessitate a strategy that allows for the precise installation of the chloro and dimethyl functionalities in the desired positions.

A plausible and commonly employed strategy for the synthesis of substituted benzofurans involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. For the target molecule, a potential precursor would be 3-(2-chloro-6-methylphenoxy)-2-butanone. This precursor could be synthesized by the O-alkylation of 2-chloro-6-methylphenol (B1203925) with 3-chloro-2-butanone. The subsequent acid-catalyzed intramolecular cyclization, likely proceeding through an electrophilic aromatic substitution mechanism, would then yield the desired 7-chloro-2,3-dimethylbenzofuran. The regioselectivity of the cyclization is directed by the existing substituents on the phenolic ring.

Emphasis on Intrinsic Reactivity and Mechanistic Understanding

The reactivity of the benzofuran ring system is a subject of considerable academic and industrial interest. The fusion of the electron-rich furan ring with the aromatic benzene ring results in a complex electronic landscape. The intrinsic reactivity of 7-chloro-2,3-dimethylbenzofuran is dictated by the interplay of the electronic effects of the chloro and methyl substituents, as well as the inherent reactivity of the benzofuran core. The chlorine atom at the 7-position acts as an electron-withdrawing group through its inductive effect, while the methyl groups at the 2- and 3-positions are electron-donating. These substituents modulate the electron density of both the benzene and furan rings, thereby influencing the molecule's susceptibility to electrophilic and nucleophilic attack.

Understanding the mechanistic pathways of reactions involving substituted benzofurans is crucial for predicting their chemical behavior and for the rational design of new synthetic transformations. For instance, electrophilic substitution reactions on the benzofuran ring are a common way to introduce further functionalization. The position of electrophilic attack is governed by the directing effects of the existing substituents and the inherent reactivity of the benzofuran nucleus. In the case of 7-chloro-2,3-dimethylbenzofuran, the directing effects of the chloro and dimethyl groups would need to be carefully considered to predict the outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

Advancements in Spectroscopic and Computational Characterization

In addition to experimental methods, computational chemistry has emerged as a powerful tool for predicting the spectroscopic properties and understanding the electronic structure of molecules. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict NMR chemical shifts, vibrational frequencies, and electronic transitions with a reasonable degree of accuracy. nih.gov These computational predictions can aid in the interpretation of experimental spectra and provide insights into the molecule's geometry and electronic distribution. The synergy between experimental and computational approaches is essential for the comprehensive characterization of complex organic molecules like 7-chloro-2,3-dimethylbenzofuran.

Scope and Objectives of the Research on 7-Chloro-2,3-dimethylbenzofuran

The primary objective of research focused on 7-chloro-2,3-dimethylbenzofuran is to systematically investigate its synthesis, reactivity, and spectroscopic properties. This research aims to:

Develop a robust and efficient synthetic route to 7-chloro-2,3-dimethylbenzofuran, potentially exploring various catalytic systems and reaction conditions to optimize the yield and purity of the final product.

Investigate the intrinsic reactivity of 7-chloro-2,3-dimethylbenzofuran towards a range of electrophilic and nucleophilic reagents. This includes studying the regioselectivity of these reactions and elucidating the underlying reaction mechanisms.

Perform a comprehensive spectroscopic characterization of 7-chloro-2,3-dimethylbenzofuran using a suite of modern analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Utilize computational methods to complement the experimental findings, providing theoretical insights into the molecule's electronic structure, spectroscopic properties, and reactivity.

By achieving these objectives, this research will contribute to the fundamental understanding of substituted benzofurans and provide a foundation for the potential application of 7-chloro-2,3-dimethylbenzofuran in various fields of chemical science.

Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Chloro-2,3-dimethylbenzofuran

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-47.10 - 7.20d
H-56.95 - 7.05t
H-67.00 - 7.10d
2-CH₃2.30 - 2.40s
3-CH₃2.15 - 2.25s

Note: These are predicted values and may vary from experimental data. Predictions are based on established increments and computational models for substituted aromatic systems. pdx.eduresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Chloro-2,3-dimethylbenzofuran

CarbonPredicted Chemical Shift (ppm)
C-2145 - 150
C-3115 - 120
C-3a128 - 132
C-4120 - 125
C-5123 - 128
C-6118 - 123
C-7125 - 130
C-7a150 - 155
2-CH₃10 - 15
3-CH₃8 - 12

Note: These are predicted values and may vary from experimental data. Predictions are based on established increments and computational models for substituted aromatic systems. oregonstate.edulibretexts.org

Table 3: Expected Mass Spectrometry Fragmentation

m/zProposed Fragment
[M]+Molecular ion
[M-CH₃]+Loss of a methyl group
[M-Cl]+Loss of a chlorine atom
[M-COCH₃]+Loss of an acetyl group (rearrangement)

Note: The fragmentation pattern is a prediction based on the general behavior of substituted benzofurans and aromatic chlorides under electron ionization. nih.gov

Properties

CAS No.

3782-18-1

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

7-chloro-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3

InChI Key

PSPYLGDTNCLNDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Cl)C

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 7 Chloro 2,3 Dimethylbenzofuran

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the regiochemical outcome is dictated by the electronic nature of the substituents on the aromatic ring.

The benzofuran (B130515) ring system is an electron-rich aromatic system. Electrophilic attack can theoretically occur at several positions on the benzene (B151609) ring (C4, C5, C6) or the furan (B31954) ring (C2, C3). In the case of 2,3-disubstituted benzofurans, the furan ring is already substituted, leaving the benzene moiety as the primary site for electrophilic attack. The oxygen atom of the furan ring acts as an activating, ortho-para directing group for the benzene ring, primarily influencing the C4 and C6 positions.

The regioselectivity of electrophilic aromatic substitution on 7-chloro-2,3-dimethylbenzofuran is governed by the cumulative electronic and steric effects of the chloro, dimethyl, and benzofuran ring systems.

2,3-Dimethyl Groups: These alkyl groups are weakly activating and ortho-para directing. However, as they are on the furan ring, their primary electronic influence is on the furan ring itself, which is already substituted. Their steric bulk may hinder attack at adjacent positions.

7-Chloro Group: The chloro substituent is a deactivating but ortho-para directing group. nih.gov This is due to the competing effects of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). mdpi.com The inductive effect deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the ortho and para positions relative to the chloro group. In this molecule, the positions ortho to the chloro group are C6 and the already substituted C7a (the bridgehead carbon). The position para to the chloro group is C4.

Oxygen of the Furan Ring: The oxygen atom is a powerful activating and ortho-para directing group. It strongly activates the C4 and C6 positions.

Considering these influences, a consensus on the most likely positions for electrophilic attack can be predicted. The powerful activating effect of the furan oxygen will strongly direct incoming electrophiles to the C4 and C6 positions. The 7-chloro group also directs to these same positions (C6 is ortho, C4 is para). Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions. The ultimate product distribution between the 4- and 6-substituted isomers would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionElectronic Influence of Furan OxygenElectronic Influence of 7-Chloro GroupOverall Predicted Reactivity
C4 Activating (para to O)Activating (para to Cl)Highly Favored
C5 Meta to O and ClMeta to O and ClDisfavored
C6 Activating (ortho to O)Activating (ortho to Cl)Favored

Reactions Involving the Chloro Substituent

The chloro group at the C7 position offers a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In 7-chloro-2,3-dimethylbenzofuran, the electron-donating nature of the furan oxygen and the methyl groups would likely deactivate the ring towards classical SNAr reactions. Without strong activation, forcing conditions such as high temperatures and very strong nucleophiles would be necessary to achieve substitution of the chloro group. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, and the chloride ion is subsequently expelled.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C7-Cl bond in 7-chloro-2,3-dimethylbenzofuran is a potential site for such transformations.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings. libretexts.org However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. libretexts.org

A theoretical Suzuki-Miyaura coupling of 7-chloro-2,3-dimethylbenzofuran with an arylboronic acid would be expected to proceed under these modern catalytic conditions. The reaction would involve the standard catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the organoboron reagent, and reductive elimination to yield the 7-aryl-2,3-dimethylbenzofuran product and regenerate the palladium(0) catalyst.

Theoretical Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2Catalyst System (Predicted)Product
7-Chloro-2,3-dimethylbenzofuranArylboronic AcidPalladium(0) source (e.g., Pd(OAc)₂) + Bulky phosphine ligand (e.g., XPhos) + Base (e.g., K₂CO₃)7-Aryl-2,3-dimethylbenzofuran

Cross-Coupling Reactions at the Halogenated Position (e.g., C-7)

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds. wikipedia.org It typically involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For 7-chloro-2,3-dimethylbenzofuran, the chloro-substituent at the C-7 position can participate in Sonogashira coupling reactions, enabling the introduction of various alkynyl groups.

The general reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org The choice of catalyst, base, and solvent can influence the reaction efficiency. While traditional Sonogashira couplings are conducted under anhydrous and anaerobic conditions, newer methods have been developed that are less stringent. organic-chemistry.org

A typical reaction setup for the Sonogashira coupling of 7-chloro-2,3-dimethylbenzofuran would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diethylamine, which can also serve as the solvent. wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling of 7-Chloro-2,3-dimethylbenzofuran

Parameter Condition Purpose
Aryl Halide 7-Chloro-2,3-dimethylbenzofuran Substrate
Alkyne Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) Coupling Partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary Catalyst
Copper(I) Co-catalyst CuI Co-catalyst
Base Triethylamine, Diethylamine Acid Scavenger and Solvent
Solvent Amine Base, DMF, or THF Reaction Medium
Temperature Room Temperature to 80 °C Reaction Condition
Other Transition-Metal-Catalyzed Couplings

Beyond the Sonogashira reaction, the C-Cl bond in 7-chloro-2,3-dimethylbenzofuran is amenable to other transition-metal-catalyzed cross-coupling reactions. These reactions provide routes to introduce a variety of substituents at the C-7 position, significantly expanding the synthetic utility of this benzofuran derivative.

Suzuki Coupling: This reaction would couple the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This is a versatile method for creating biaryl compounds or introducing alkyl or vinyl groups.

Heck Coupling: In a Heck reaction, the aryl chloride would react with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl chloride with an amine (primary or secondary). This is a key method for synthesizing arylamine derivatives.

Stille Coupling: This reaction involves the coupling of the aryl chloride with an organostannane reagent, catalyzed by palladium, to form a C-C bond.

Table 2: Overview of Potential Transition-Metal-Catalyzed Couplings for 7-Chloro-2,3-dimethylbenzofuran

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki Boronic acid/ester Pd catalyst, Base C-C
Heck Alkene Pd catalyst, Base C-C
Buchwald-Hartwig Amine Pd catalyst, Base C-N
Stille Organostannane Pd catalyst C-C

Reactions Involving the Alkyl Substituents at C-2 and C-3

The methyl groups at the C-2 and C-3 positions of the benzofuran ring are also sites for chemical modification, offering pathways to further functionalize the molecule.

Functionalization of Methyl Groups

The benzylic nature of the methyl groups on the benzofuran ring makes them susceptible to radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can lead to the selective bromination of one or both methyl groups. The resulting haloalkyl groups can then serve as handles for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Oxidation and Reduction Chemistry at Alkyl Sites

The methyl groups can undergo oxidation to various degrees depending on the reagents and reaction conditions used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. Milder oxidation might yield aldehydes. In contrast, the reduction of these alkyl groups is generally not a feasible transformation under standard conditions as they are in a low oxidation state. libretexts.org

Table 3: Oxidation Reactions of the Methyl Groups

Oxidizing Agent Expected Product
Potassium Permanganate (KMnO₄) Carboxylic Acid
Chromic Acid (H₂CrO₄) Carboxylic Acid
Selenium Dioxide (SeO₂) Aldehyde

Reactivity of the Furan Ring Moiety

The furan ring within the benzofuran system possesses diene character and can participate in cycloaddition reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.commasterorganicchemistry.com The furan ring in benzofurans can act as the diene component in these reactions. However, the aromatic character of the benzofuran system makes the furan moiety less reactive than furan itself. The reaction often requires high temperatures or pressures, or the use of highly reactive dienophiles.

The reaction of 7-chloro-2,3-dimethylbenzofuran with a dienophile, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, would lead to the formation of a bicyclic adduct. The stereochemistry of the product is governed by the rules of the Diels-Alder reaction, with the endo product often being the kinetically favored product. sigmaaldrich.com

Table 4: Diels-Alder Reaction of 7-Chloro-2,3-dimethylbenzofuran

Parameter Description
Diene Furan ring of 7-chloro-2,3-dimethylbenzofuran
Dienophile Electron-deficient alkene or alkyne (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)
Conditions High temperature, high pressure, or Lewis acid catalysis
Product Bicyclic adduct

Another class of cycloadditions is the [3+2] cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. uchicago.eduwikipedia.orgsci-rad.com The furan double bond can potentially act as a dipolarophile in reactions with 1,3-dipoles like nitrones or azides, leading to the formation of novel heterocyclic systems fused to the benzofuran core. wikipedia.orgyoutube.com


Ring-Opening and Rearrangement Pathways

The benzofuran ring, though aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often facilitated by transition metal catalysts or photochemical activation. For 2,3-disubstituted benzofurans like the target compound, these transformations typically involve the cleavage of the C2-O bond of the furan ring.

Ring-Opening Reactions:

The cleavage of the endocyclic C2-O bond in benzofurans is a key step in their transformation into other valuable chemical structures. kyoto-u.ac.jp This can be achieved through several mechanisms, including oxidative addition to a metal center, which is a common pathway in transition-metal-catalyzed reactions. kyoto-u.ac.jp For instance, nickel-catalyzed reactions have been shown to effectively cleave the C-O bond in benzofurans, leading to the formation of functionalized phenol (B47542) derivatives. researchgate.net

Reductive cleavage is another viable pathway for ring-opening. Treatment with strong reducing agents like lithium metal can lead to the scission of the C2-O bond, affording o-hydroxystyrene derivatives after workup. kyoto-u.ac.jp The presence of the electron-withdrawing chloro group at the 7-position in 7-chloro-2,3-dimethylbenzofuran might influence the redox potential required for such transformations.

A plausible ring-opening pathway for 7-chloro-2,3-dimethylbenzofuran, based on analogous systems, could be initiated by a low-valent transition metal, such as Ni(0) or Pd(0), which would oxidatively add to the C2-O bond to form a metallacyclic intermediate. This intermediate could then be trapped by various reagents to yield diverse products.

Rearrangement Reactions:

Rearrangements of the benzofuran skeleton can lead to the formation of other heterocyclic systems or regioisomeric products. A notable example is the charge-accelerated nih.govnih.gov-sigmatropic rearrangement, which has been observed in the synthesis of highly substituted benzofurans from phenols and alkynyl sulfoxides. rsc.org While this is a synthetic route, the principles can be applied to understand potential rearrangements of the benzofuran core itself.

In some cases, rearrangements can occur during synthetic procedures intended to yield benzofurans. For example, an unusual rearrangement of a benzopyran group to a benzofuran group has been reported during the synthesis of coumarin (B35378) derivatives. nih.gov This highlights the potential for skeletal reorganization under certain reaction conditions. For 7-chloro-2,3-dimethylbenzofuran, a potential rearrangement could be a base-mediated process, possibly involving the methyl groups at the 2 and 3 positions, leading to a more stable isomeric structure. Another possibility is a photo-induced rearrangement, which is a known transformation for some aromatic heterocyclic systems.

Mechanistic Investigations of Key Transformations

The mechanisms of benzofuran transformations are often complex and have been elucidated through a combination of experimental studies and computational chemistry.

Reaction Pathway Elucidation

The elucidation of reaction pathways for benzofuran transformations often involves the identification of key intermediates. For transition-metal-catalyzed ring-opening reactions, the formation of an oxametallacycle is a frequently proposed key step. kyoto-u.ac.jp For example, in a nickel-catalyzed process, the reaction would likely proceed via oxidative addition of the C2-O bond to a Ni(0) complex. kyoto-u.ac.jp Subsequent steps, such as transmetalation or reductive elimination, would then lead to the final ring-opened product. kyoto-u.ac.jp

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to map the potential energy surfaces of benzofuran formation and transformation reactions. bohrium.commdpi.com These studies help in identifying the most likely reaction pathways by comparing the activation energies of different possible routes. For instance, in the formation of dibenzofurans from phenanthrene, DFT calculations have been used to evaluate the energetics of various steps including addition, ring-opening, and migration. mdpi.com A similar approach could be applied to understand the ring-opening of 7-chloro-2,3-dimethylbenzofuran.

The table below summarizes plausible intermediates in the transformation of a generic 2,3-dimethylbenzofuran (B1586527), which are applicable to the 7-chloro derivative.

Transformation TypeProposed Key IntermediateMethod of GenerationSubsequent Reaction
Nickel-Catalyzed Ring-OpeningOxanickelacycleOxidative addition of C2-O bond to Ni(0)Transmetalation / Reductive Elimination
Reductive Ring-OpeningRadical anionSingle electron transfer from an alkali metalProtonation / Further reduction
nih.govnih.gov-Sigmatropic RearrangementAllylic cation/radicalAcid or thermal activationIntramolecular cyclization

Transition State Analysis

Transition state analysis provides crucial insights into the kinetics and feasibility of a reaction pathway. For benzofuran chemistry, computational methods are invaluable for locating and characterizing transition state structures. bohrium.com For example, in the formation of benzofuran from benzene, ab initio calculations have been used to identify transition state structures and calculate reaction energetics. bohrium.com

In the context of the ring-opening of 7-chloro-2,3-dimethylbenzofuran, a transition state analysis would likely focus on the initial C-O bond cleavage step. For a metal-catalyzed reaction, the transition state would involve the interaction of the metal center with the C2 and oxygen atoms of the benzofuran ring. The energy barrier for this transition state would be influenced by the electronic effects of the chloro and methyl substituents. The electron-withdrawing nature of the chlorine atom could potentially lower the energy of the transition state for nucleophilic attack at the 7-position, while the electron-donating methyl groups would affect the reactivity of the furan ring.

The following table presents hypothetical activation energies for key steps in the transformation of substituted benzofurans, based on general principles and data from related systems. These values are illustrative and would require specific computational studies for 7-chloro-2,3-dimethylbenzofuran for confirmation.

Reaction StepPlausible MechanismEstimated Activation Energy (kcal/mol)Influencing Factors
C2-O Bond Cleavage (Ni-catalyzed)Oxidative Addition15-25Nature of Ni catalyst, substituents on the benzofuran
Ring-Opening (Reductive)Electron TransferDependent on reducing agent strengthRedox potential of the benzofuran
nih.govnih.gov-Sigmatropic RearrangementPericyclic20-35Temperature, solvent polarity, substituent effects

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Routes for 7-Chloro-2,3-dimethylbenzofuran

Traditional synthetic methods often rely on harsh conditions and environmentally challenging reagents. The future of synthesizing 7-chloro-2,3-dimethylbenzofuran lies in the adoption of green chemistry principles. Research should focus on developing routes that are more efficient, use less hazardous materials, and minimize waste.

Promising sustainable strategies include:

Visible-Light-Mediated Catalysis : Utilizing visible light as a renewable energy source to drive cyclization reactions can lead to milder reaction conditions and novel reactivity. nih.gov Photocatalytic approaches for constructing the benzofuran (B130515) ring are a key area for exploration. nih.gov

Use of Deep Eutectic Solvents (DESs) : These biodegradable and low-toxicity solvents can replace volatile organic compounds. DESs have been shown to stabilize polar intermediates in benzofuran synthesis, potentially accelerating transformations and improving yields. nih.gov

Catalyst-Free or Metal-Free Reactions : Exploring protocols that avoid heavy metal catalysts is a significant goal. Methods like iodine(III)-catalyzed oxidative cyclization of precursor molecules could offer a metal-free alternative for forming the benzofuran core. nih.gov

One-Pot Syntheses : Designing multi-component reactions where starting materials are converted to the final product in a single step without isolating intermediates can significantly improve process efficiency and reduce waste. nih.govnih.gov

Exploration of Novel Catalytic Transformations for Derivatization

The functionalization of the 7-chloro-2,3-dimethylbenzofuran scaffold is crucial for tuning its properties. Future work should explore a diverse range of modern catalytic methods to introduce new functional groups at various positions on the molecule.

Key areas for catalytic exploration include:

Palladium and Copper Catalysis : These versatile catalysts are staples in organic synthesis. For instance, Sonogashira coupling reactions between appropriate iodophenols and alkynes, followed by intramolecular cyclization, are a robust method for forming the benzofuran ring and could be adapted for derivatization. nih.gov

Nickel and Silver-Based Catalysis : Nickel catalysts are gaining prominence for their unique reactivity in C-O bond formation. nih.gov Silver catalysts have proven effective in Friedel-Crafts type reactions to yield functionalized benzofurans. nih.gov

Rhodium-Catalyzed Vinylene Transfer : This technique allows for the selective functionalization at the C4-position of the benzofuran ring, an area that is traditionally difficult to modify. nih.gov

C-H Activation : Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy. Developing catalytic systems that can selectively activate C-H bonds on the benzene (B151609) or furan (B31954) ring of 7-chloro-2,3-dimethylbenzofuran would open up a vast chemical space for new derivatives.

A summary of potential catalytic systems for the synthesis and derivatization of benzofurans is presented below.

Catalyst TypePotential Application in Benzofuran ChemistryReference
Palladium (Pd)Cross-coupling reactions (e.g., Sonogashira, Suzuki) for C-C bond formation; intramolecular cyclization. nih.gov
Copper (Cu)Co-catalyst in Pd-catalyzed reactions; synthesis of amino-substituted benzofurans. nih.gov
Nickel (Ni)Intramolecular nucleophilic addition for ring formation. nih.gov
Silver (Ag)Friedel-Crafts propargylation and Michael addition for functionalization. nih.gov
Rhodium (Rh)Selective C4-functionalization via vinylene transfer. nih.gov
Visible-Light PhotocatalystsDriving cyclization and other transformations under mild conditions. nih.gov

In-depth Investigations of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of 7-chloro-2,3-dimethylbenzofuran is essential for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational techniques to elucidate these pathways. For example, investigating the mechanism of palladium-catalyzed cyclizations could reveal key intermediates and transition states, allowing for more rational catalyst and ligand design. nih.gov Similarly, studying the intermediates in visible-light-promoted reactions could help in maximizing quantum efficiency and product selectivity. nih.gov

Integration of High-Throughput Experimentation and Computational Screening

The discovery and optimization of reactions for 7-chloro-2,3-dimethylbenzofuran can be dramatically accelerated by modern automation and computational tools.

High-Throughput Experimentation (HTE) : This approach uses robotic platforms to run hundreds of reactions in parallel, allowing for the rapid screening of catalysts, ligands, solvents, and other reaction parameters. youtube.comyoutube.com HTE is a powerful tool for quickly identifying optimal conditions for a new synthetic route or derivatization reaction, saving significant time and resources compared to traditional one-at-a-time experimentation. acs.orgacs.org The ability to test a wide array of conditions simultaneously can uncover unexpected trends and lead to novel discoveries. youtube.com

Computational Screening : In silico methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can predict the properties and potential interactions of novel derivatives. researchgate.netnih.govscispace.com By computationally screening virtual libraries of compounds based on the 7-chloro-2,3-dimethylbenzofuran scaffold, researchers can prioritize the synthesis of molecules with the most promising characteristics for specific applications, making the discovery process more efficient. researchgate.netresearchgate.net

Exploration of Niche Applications in Emerging Technologies (Non-biological)

While many benzofuran derivatives are explored for biological activity, the unique electronic properties of compounds like 7-chloro-2,3-dimethylbenzofuran make them candidates for materials science and emerging technologies. Future research should investigate non-biological applications where its specific substitution pattern could be advantageous. A key area of interest is in optoelectronics, where substituted benzofurans have already shown promise. For instance, novel benzothieno-S,S-dioxide-benzofuran (BTOBF) compounds have been synthesized and successfully integrated into solution-processed Organic Light-Emitting Diodes (OLEDs), demonstrating significant luminance. acs.org Similarly, 2-pyridyl benzofurans are noted for their electroluminescence properties. researchgate.net These findings suggest that the 7-chloro-2,3-dimethylbenzofuran core could be a valuable building block for new organic electronic materials.

Potential ApplicationRelevant Research FindingReference
Organic Light-Emitting Diodes (OLEDs)Substituted benzofuran derivatives have been used to create solution-processed OLEDs with a luminance of 850 cd/m² and a low turn-on voltage of 3.50 V. acs.org
Electroluminescent Materials2-Pyridyl substituted benzofurans are known to possess electroluminescence properties, making them suitable for electronic displays and lighting. researchgate.net

Q & A

Q. What are the common synthetic routes for 7-chloro-2,3-dimethylbenzofuran in laboratory settings?

To synthesize 7-chloro-2,3-dimethylbenzofuran, researchers often employ:

  • Perkin rearrangement : Historically used to generate benzofuran derivatives from coumarin precursors via base-catalyzed intramolecular cyclization .
  • Reduction of substituted benzofurans : Hydrogenation over palladium catalysts can reduce benzofuran cores to dihydro derivatives, enabling selective functionalization (e.g., introducing chloro and methyl groups) .
  • o-Alkyl salicylaldehyde precursors : Reacting o-alkyl derivatives with acetylating agents under basic conditions yields 2-acetylbenzofuran intermediates, which can be further modified .
    These methods require precise control of reaction parameters (e.g., temperature, catalyst loading) to minimize side reactions.

Q. What analytical techniques are recommended for structural elucidation of 7-chloro-2,3-dimethylbenzofuran?

Key techniques include:

  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR identify substitution patterns and stereochemistry. For example, trans-threo and cis-erythro configurations in dihydro derivatives show distinct peaks at 49 ppm and 48 ppm, respectively, in 13C^{13}\text{C} spectra .
  • Gas chromatography-mass spectrometry (GC-MS) : Nonpolar columns (e.g., HP-5MS) with temperature gradients (40°C to 300°C) resolve isomers and confirm molecular weight via fragmentation patterns .
  • Infrared spectroscopy (IR) : Detects functional groups like C-Cl and C-O bonds, critical for verifying chloro and furan moieties .

Q. What safety precautions are necessary when handling 7-chloro-2,3-dimethylbenzofuran in research laboratories?

  • Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to its classification as a flammable liquid and potential organ toxicity .
  • Waste disposal : Follow protocols for halogenated organic compounds to prevent environmental contamination .
  • Exposure monitoring : Biomarkers such as urinary metabolites (e.g., dihydrodiol derivatives) can quantify exposure levels .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance diastereoselectivity in benzofuran derivative synthesis?

  • Cationic polymerization : Use Lewis acid catalysts (e.g., BF₃·OEt₂) to control stereochemistry in cyclic ether polymerizations, achieving >95% trans-threo selectivity in dihydrobenzofuran derivatives .
  • Multicomponent cascade reactions : Employ chiral auxiliaries or asymmetric catalysts to direct diastereoselectivity in complex syntheses, as demonstrated in 1-indanol derivatives .

Q. What strategies are effective in resolving spectral data discrepancies when characterizing substituted benzofurans?

  • Comparative analysis : Compare experimental NMR/GC-MS data with model compounds (e.g., trans- and cis-dihydrobenzofurans) to assign stereochemical configurations .
  • Cross-validation : Use complementary techniques (e.g., X-ray crystallography for solid-state confirmation and NMR for solution-state dynamics) .
  • Database referencing : Cross-check fragmentation patterns with NIST mass spectral libraries to resolve ambiguities in isomeric identification .

Q. How do substitution patterns on the benzofuran core influence pharmacological activity, and what methods validate these effects?

  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., chloro, methyl) at positions 2, 3, and 7 to modulate electron density and steric effects. For example, 7-methoxy derivatives exhibit enhanced antimicrobial activity .
  • Validation methods :
    • Molecular docking : Simulate interactions with target proteins (e.g., histone deacetylases) to predict binding affinities .
    • In vitro assays : Screen derivatives against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using MIC (minimum inhibitory concentration) protocols .
    • Antioxidant testing : Use DPPH radical scavenging assays to quantify reactive oxygen species (ROS) inhibition .

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